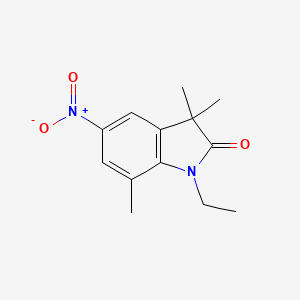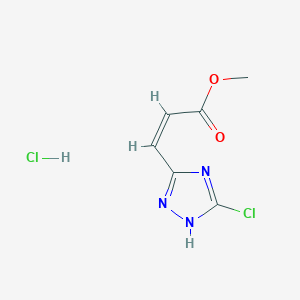![molecular formula C16H20O2Si B1428309 {2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol CAS No. 1217863-51-8](/img/structure/B1428309.png)
{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol
説明
“{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol” is a chemical compound with the CAS Number: 1217863-51-8 . It has a molecular weight of 272.42 . The IUPAC name for this compound is {2-[(2-methoxyphenyl)(dimethyl)silyl]phenyl}methanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol” is 1S/C16H20O2Si/c1-18-14-9-5-7-11-16(14)19(2,3)15-10-6-4-8-13(15)12-17/h4-11,17H,12H2,1-3H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol” is a solid . The molecular weight of the compound is 272.42 . The InChI code, which represents the molecular structure, is 1S/C16H20O2Si/c1-18-14-9-5-7-11-16(14)19(2,3)15-10-6-4-8-13(15)12-17/h4-11,17H,12H2,1-3H3 .
科学的研究の応用
Chelation-Controlled Asymmetric Synthesis
The compound has been evaluated in the context of chiral auxiliary for asymmetric synthesis. Specifically, its use in the asymmetric synthesis of α-hydroxy esters via bidentate chelation-controlled alkylation of glycolate enolate has been explored (Jung, Ho, & Kim, 2000).
Photoresist Material in Holography
Its derivatives, specifically acid-labile polymers of its methacrylates, have been evaluated as visible light sensitive positive-type resists in holography. These materials are crucial in the development of advanced photolithographic processes (Ohe & Ichimura, 1992).
Carbocation Generation and Reactions
Studies have been conducted on the generation of carbocations from related compounds and their reactions with methanol or phenol. These investigations provide insights into the behavior of carbocations, which are pivotal in many chemical synthesis processes (Kinoshita, Yokoi, Takeuchi, & Okamoto, 1992).
Catalytic Methanolysis
Research on the catalytic methanolysis of dimethyl aryl phosphate triesters, where aryl groups contain an o-methoxycarbonyl substituent, has been carried out. These studies are significant for understanding the catalysis process in organic synthesis (Edwards, Liu, Garrett, Neverov, & Brown, 2009).
Methoxycarbonylation Catalyst
The compound's derivatives have been utilized in the methoxycarbonylation of phenylacetylene, an important reaction in organic chemistry, particularly in the synthesis of fine chemicals (De Pater, Maljaars, Wolf, Lutz, Spek, Deelman, Elsevier, & Koten, 2005).
Memory of Chirality via Acyliminium Ions
Investigations into the memory of chirality via acyliminium ions have been conducted. These studies have implications for the development of chiral molecules, which are critical in pharmaceuticals and other applications (Wanyoike, Onomura, Maki, & Matsumura, 2002).
Anodic α-Methoxylation
Research on anodic α-methoxylation in organic synthesis has been done, demonstrating its utility in introducing methoxy groups into organic molecules (Furuta & Fuchigami, 1998).
Photogeneration and Reactivity
Studies on the photogeneration and reactivity of related aryl cations, which have applications in photochemical synthesis, have been explored (Protti, Fagnoni, Mella, & Albini, 2004).
Solvolysis Mechanism Studies
Investigations into the solvolysis mechanisms of similar compounds have been conducted. Understanding these mechanisms is crucial in the field of organic chemistry, especially in the context of reaction dynamics and intermediates (Kinoshita, Komatsu, Ikai, Kashimura, Tanikawa, Hatanaka, & Okamoto, 1988).
Protodesilylation Rate Enhancement
Research on the protodesilylation of arylsilane derivatives, which is a key reaction in the synthesis of organosilicon compounds, has been done (Utimoto, Otake, Yoshino, Kuwahara, Oshima, & Matsubara, 2001).
Electrolytic Systems in Organic Synthesis
Studies on the development of electrolytic systems using solid-supported bases for in situ generation of supporting electrolytes from methanol have been reported. This is significant for green chemistry and sustainable practices in synthesis (Tajima & Fuchigami, 2005).
Germylene Reactions with Alcohols
Investigations into the reactions of germylene derivatives with alcohols have been conducted. These studies are important for understanding the chemistry of germanium-containing compounds (Lollmahomed, Harrington, & Leigh, 2006).
Lipid Dynamics Studies
Research on how methanol influences lipid dynamics, which is critical for understanding cell membrane behavior and drug delivery systems, has been done (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Chemiluminescence in Organic Compounds
Studies on the chemiluminescence properties of bisdioxetanes derived from p-dioxines have been explored. This research is relevant in the development of materials for sensing and imaging applications (Adam, Platsch, & Schmidt, 1985).
Surface Sites Probing via Methanol Adsorption
Investigations into the probing of surface sites of metal oxide catalysts via methanol adsorption and desorption have been reported. This is crucial for the development of catalysts in various chemical reactions (Wu, Li, Mullins, & Overbury, 2012).
Influence of Amines on Photochemistry
Research on the influence of aliphatic amines on the photochemistry of bromopyrimidines in methanol has been conducted. These studies are important for understanding photochemical reactions in organic synthesis (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).
Antimicrobial Screening of Schiff Bases
Investigations into the synthesis, characterization, and antimicrobial screening of Schiff bases derived from the compound have been reported. This is significant for the development of new antimicrobial agents (Obasi, Kaior, Rhyman, Alswaidan, Fun, & Ramasami, 2016).
Photocyclization of Phenyl Phenyl Ethers
Studies on the photocyclization of methoxyphenyl phenyl ethers, which are important for the synthesis of complex organic molecules, have been conducted (Elix & Murphy, 1975).
Stabilized Aryl Cation Generation
Research on the solvolysis of methoxy-substituted diaryliodonium tetrafluoroborates in methanol, aiming to generate stabilized aryl cations, has been explored. This is crucial for the study of reaction mechanisms in organic synthesis (Fujita, Mishima, & Okuyama, 2007).
Palladacycle-Catalyzed Decomposition Study
A study on the palladacycle-catalyzed decomposition of neutral phosphorothioate triesters in methanol has been conducted. This research is important for understanding the catalytic mechanisms in organic synthesis (Liu, Maxwell, Edwards, Neverov, Mosey, & Brown, 2010).
Safety and Hazards
The safety information for “{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol” includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
特性
IUPAC Name |
[2-[(2-methoxyphenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-18-14-9-5-7-11-16(14)19(2,3)15-10-6-4-8-13(15)12-17/h4-11,17H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOUSKZXLJSRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Si](C)(C)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol | |
CAS RN |
1217863-51-8 | |
| Record name | {2-[(2-methoxyphenyl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




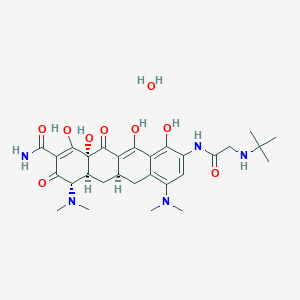
![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)
![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
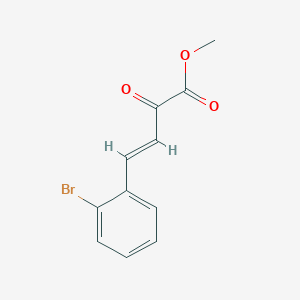
![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)
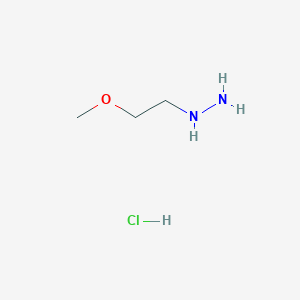
![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)
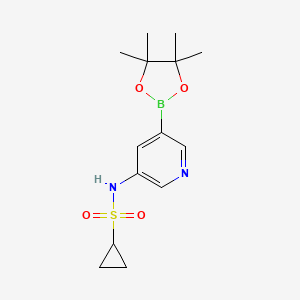
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)
![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)

